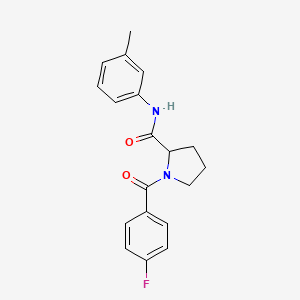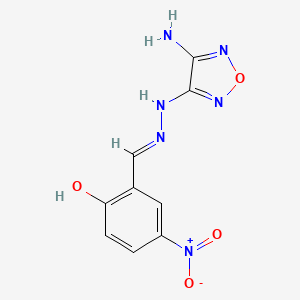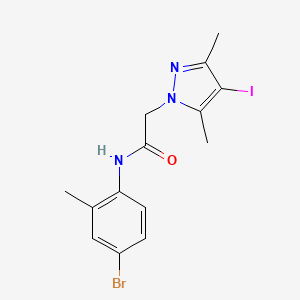![molecular formula C17H15ClN2O B5972227 2-[(2-allylphenoxy)methyl]-5-chloro-1H-benzimidazole](/img/structure/B5972227.png)
2-[(2-allylphenoxy)methyl]-5-chloro-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-allylphenoxy)methyl]-5-chloro-1H-benzimidazole is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which have been extensively researched for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-[(2-allylphenoxy)methyl]-5-chloro-1H-benzimidazole is not fully understood, but it is believed to act by inhibiting specific enzymes and pathways involved in cell growth and proliferation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer properties. Its ability to modulate the immune system may also play a role in its therapeutic effects.
Biochemical and Physiological Effects:
2-[(2-allylphenoxy)methyl]-5-chloro-1H-benzimidazole has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, as well as bacterial and fungal pathogens. It has also been shown to modulate the immune system by increasing the production of certain cytokines. However, its effects on the human body have not been extensively studied, and further research is needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(2-allylphenoxy)methyl]-5-chloro-1H-benzimidazole in lab experiments is its potential therapeutic applications. Its ability to inhibit the growth of cancer cells and modulate the immune system make it a promising candidate for further research. However, its limitations include the lack of extensive research on its safety and efficacy in humans, as well as its potential toxicity and side effects.
Direcciones Futuras
There are several future directions for the research and development of 2-[(2-allylphenoxy)methyl]-5-chloro-1H-benzimidazole. One direction is to further investigate its potential use as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Another direction is to explore its potential therapeutic applications for other diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine its safety and efficacy in humans, as well as its potential toxicity and side effects.
Métodos De Síntesis
The synthesis of 2-[(2-allylphenoxy)methyl]-5-chloro-1H-benzimidazole involves the reaction of 2-allylphenol and 5-chloro-1H-benzimidazole with formaldehyde in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield the desired product. This method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
2-[(2-allylphenoxy)methyl]-5-chloro-1H-benzimidazole has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its antimicrobial and antifungal properties, as well as its ability to modulate the immune system. Its potential use as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's, is also being explored.
Propiedades
IUPAC Name |
6-chloro-2-[(2-prop-2-enylphenoxy)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-2-5-12-6-3-4-7-16(12)21-11-17-19-14-9-8-13(18)10-15(14)20-17/h2-4,6-10H,1,5,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJMDFNBENPLEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2=NC3=C(N2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[cyclohexyl(methyl)amino]-3-(4-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5972147.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5972149.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5972163.png)
![2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972172.png)
![2-(4-{[1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}phenoxy)ethanol](/img/structure/B5972174.png)
![N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide](/img/structure/B5972188.png)
![4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5972189.png)
![2-cyclopropyl-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5972191.png)
![ethyl (5-{[(4-fluorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B5972196.png)

![1-(4-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5972205.png)

